1-(1-ethyl-1H-pyrazol-4-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMRHPNRMWAOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, the precise connectivity and spatial arrangement of atoms can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(1-ethyl-1H-pyrazol-4-yl)ethanol displays a unique set of signals that correspond to each chemically distinct proton in the molecule. The ethyl group attached to the pyrazole (B372694) nitrogen gives rise to a characteristic triplet and quartet pattern. The protons on the pyrazole ring appear as distinct singlets, and the protons of the ethanol (B145695) substituent at the 4-position also exhibit specific resonances.
Detailed analysis of the spectrum reveals the following assignments:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-5 (pyrazole ring) |
| ~7.4 | s | 1H | H-3 (pyrazole ring) |
| ~4.8 | q | 1H | -CH(OH)- |
| ~4.1 | q | 2H | -NCH₂CH₃ |
| ~1.4 | t | 3H | -NCH₂CH₃ |
| ~1.4 | d | 3H | -CH(OH)CH₃ |
| ~2.5 | br s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.
The quartet for the methylene (B1212753) protons of the ethyl group is a result of coupling to the adjacent methyl protons, which in turn appear as a triplet. The methine proton of the ethanol moiety appears as a quartet due to coupling with the neighboring methyl group, which presents as a doublet. The two protons on the pyrazole ring are not coupled to each other and thus appear as singlets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal is observed for each unique carbon atom.
The approximate chemical shifts for the carbon atoms are as follows:
| Chemical Shift (ppm) | Assignment |
| ~138 | C-5 (pyrazole ring) |
| ~128 | C-3 (pyrazole ring) |
| ~120 | C-4 (pyrazole ring) |
| ~65 | -CH(OH)- |
| ~45 | -NCH₂CH₃ |
| ~24 | -CH(OH)CH₃ |
| ~15 | -NCH₂CH₃ |
The carbons of the pyrazole ring resonate in the aromatic region, while the aliphatic carbons of the ethyl and ethanol substituents appear at higher field. The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To further confirm the structural assignment, a suite of two-dimensional NMR experiments can be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons of the ethanol group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include:
The methylene protons of the ethyl group to the C-5 and C-3 carbons of the pyrazole ring.
The methine proton of the ethanol group to the C-3 and C-5 carbons of the pyrazole ring.
The pyrazole ring protons (H-3 and H-5) to the other carbons within the ring and to the carbons of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the pyrazole ring by observing through-space interactions between the protons of the ethyl and ethanol groups and the protons on the pyrazole ring.
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining insight into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the unambiguous determination of the elemental composition of the molecule.
| Technique | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Molecular Formula |
| HRMS | C₇H₁₃N₂O | To be determined experimentally | C₇H₁₂N₂O |
The experimentally determined accurate mass would be expected to be very close to the calculated mass for the protonated molecule [C₇H₁₃N₂O]⁺, confirming the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of this ion can also be observed, providing further structural information. Common fragmentation pathways might include the loss of a water molecule from the ethanol side chain or cleavage of the ethyl group from the pyrazole ring.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available, peer-reviewed spectrum for this compound is not available, the expected absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups. The molecule's structure, featuring a hydroxyl group, an ethyl group, and a substituted pyrazole ring, gives rise to a unique spectral fingerprint.
The most prominent feature in the expected spectrum is a broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. This broadening is a result of intermolecular hydrogen bonding. The spectrum of ethanol itself shows a similar broad O-H stretching band. nist.gov Another key indicator for the alcohol functional group is the C-O stretching vibration, which is expected to appear in the fingerprint region, typically between 1260 and 1000 cm⁻¹. For primary alcohols like the one in the title compound, this peak is generally found near 1050 cm⁻¹.
The ethyl group and the pyrazole ring contribute to absorptions in the C-H stretching region. The peaks for aliphatic C-H stretching from the ethyl and ethanol moieties typically appear between 3000 and 2850 cm⁻¹. Aromatic-like C-H stretching from the pyrazole ring is expected at wavenumbers just above 3000 cm⁻¹.
The predicted significant IR absorption bands for this compound are summarized in the table below.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 3550 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |
| 3180 - 3100 | C-H (Pyrazole Ring) | Stretching | Medium |
| 2980 - 2850 | C-H (Alkyl) | Stretching | Medium-Strong |
| 1580 - 1475 | C=N, C=C (Pyrazole Ring) | Stretching | Medium-Weak |
| 1470 - 1430 | C-H (Alkyl) | Bending | Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and intermolecular interactions, thereby confirming the absolute structure of a compound.
While a specific crystal structure determination for this compound has not been reported in the searched literature, analysis of closely related compounds, particularly pyrazole derivatives containing ethanol substituents, offers significant insight into the expected solid-state structure. For instance, the crystal structure of 2,2,2-tris(pyrazol-1-yl)ethanol reveals the formation of a hydrogen bond between the alcohol's hydrogen atom and a nitrogen atom in the pyrazole ring of an adjacent molecule. nih.govnih.gov This type of intermolecular hydrogen bonding is a critical feature that dictates the supramolecular assembly and crystal packing. It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, linking molecules into chains or more complex networks. mdpi.com
The crystallographic analysis of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, which was crystallized from ethanol, provides an example of the detailed data obtained. nih.gov Such an analysis for the title compound would confirm the planarity of the pyrazole ring and determine the conformation of the ethyl and ethanol substituents relative to the ring.
To illustrate the type of data obtained from such an experiment, the crystallographic data for the related compound 2,2,2-tris(pyrazol-1-yl)ethanol is presented below as a representative example. nih.gov
Table 2: Representative Crystallographic Data for a Related Compound, 2,2,2-Tris(pyrazol-1-yl)ethanol nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₆O |
| Formula Weight | 244.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.6589 (14) |
| b (Å) | 11.5155 (8) |
| c (Å) | 12.4185 (18) |
| α (°) | 90 |
| β (°) | 125.740 (1) |
| γ (°) | 90 |
| Volume (ų) | 2281.9 (4) |
| Z | 8 |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethanol |
| 2,2,2-Tris(pyrazol-1-yl)ethanol |
Computational Chemistry and Theoretical Investigations of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used for their balance of computational cost and accuracy in predicting molecular structures and electronic properties. aip.orgmdpi.com
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, DFT calculations at a level like B3LYP/6-311++G(d,p) could be employed to determine the energies of these frontier orbitals. researchgate.net The distribution of HOMO and LUMO densities would likely show the HOMO localized over the electron-rich pyrazole (B372694) ring, while the LUMO might be distributed more towards the ethyl and ethanol (B145695) substituents, depending on their orientation. This analysis helps in predicting sites for electrophilic and nucleophilic attack. Studies on similar pyrazole derivatives have shown that the HOMO-LUMO gap is a key factor in their biological potential. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Conformational Analysis and Energetic Profiles
The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. This compound has several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with bond rotations.
Theoretical investigations into the conformational preferences of substituted pyrazoles have been conducted to understand their structure in different states. nih.gov For the target compound, a potential energy scan could be performed by systematically rotating the bonds of the ethyl and ethanol substituents. This would reveal the energy barriers between different conformers and identify the global minimum energy structure. Such studies are crucial for understanding how the molecule might interact with its environment, for instance, in a biological receptor site.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound and its interactions with other molecules.
Molecular Docking Studies for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. nih.govrsc.org For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like alcohol dehydrogenase. rwu.edupnas.org
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov The optimized conformation of this compound would then be docked into the active site of the protein. The results would provide a binding affinity score (e.g., in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Illustrative Value/Description |
| Binding Affinity | -7.5 kcal/mol |
| Interacting Residues | TYR-86, SER-122, PHE-278 |
| Key Interactions | Hydrogen bond with SER-122, Pi-Alkyl interaction with PHE-278 |
Note: This table presents hypothetical data that would be generated from a molecular docking study. The specific values and interactions depend on the chosen protein target.
Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how the conformation of this compound evolves over time. This allows for a more thorough exploration of its conformational landscape than static conformational analysis.
An MD simulation would start with an initial conformation of the molecule, often the lowest energy structure from quantum chemical calculations. The simulation would then show how the molecule flexes, and its substituents rotate at a given temperature. This information is valuable for understanding the molecule's flexibility and the range of conformations it can adopt in solution, which is important for its interaction with other molecules.
Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry can also be used to predict the chemical reactivity of a molecule and to elucidate the mechanisms of its reactions. For this compound, this could involve studying its susceptibility to oxidation, reduction, or substitution reactions. globalresearchonline.net
The reactivity of pyrazoles is linked to their unique structure, which includes both an acidic and a basic nitrogen atom. nih.gov Theoretical studies can map out the reaction pathways for various transformations. For example, the mechanism of oxidation of the ethanol side chain could be investigated by calculating the transition state structures and activation energies for different possible routes. The results from HOMO-LUMO analysis can also inform predictions of reactivity, as the distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. irjweb.com Theoretical studies on the reactivity of pyrazaboles, for instance, have analyzed SN1 and SN2 mechanisms. scholaris.ca
Chemical Reactivity and Derivatization Strategies for 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol
Transformations Involving the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring. In 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, the N1 position is substituted with an ethyl group, and the C4 position bears a 1-hydroxyethyl group.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most electron-rich and, therefore, the most reactive site. acs.orgbldpharm.com However, in the case of this compound, the C4 position is already substituted. This substitution blocks the most favorable position for electrophilic attack.
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrazoles
| Reaction Type | Reagent(s) | Position of Substitution | Product Type |
| Halogenation | NBS, NCS, I₂, Br₂ | C4 (if unsubstituted) | Halogenated pyrazole |
| Nitration | HNO₃/H₂SO₄ | C4 (if unsubstituted) | Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ | C4 (if unsubstituted) | Pyrazole-4-sulfonic acid |
| Thio/selenocyanation | NH₄SCN/KSeCN, PhICl₂ | C4 (if unsubstituted) | Thio/selenocyanated pyrazole nih.gov |
Nucleophilic Substitution Reactions and Functional Group Replacements
Nucleophilic substitution reactions on the pyrazole ring are less common than electrophilic substitutions but can occur, particularly at the C3 and C5 positions, which are electron-deficient. acs.org The presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic attack. researchgate.net In this compound, the substituents are electron-donating, which would not favor nucleophilic substitution on the ring carbons.
However, functional group replacements on a pre-functionalized pyrazole are a viable strategy. For example, if a leaving group such as a halogen were present at the C3 or C5 position, it could be displaced by a nucleophile. A specific type of nucleophilic substitution known as cine-substitution has been observed in pyrazoles, where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. scispace.com
Table 2: General Patterns of Nucleophilic Substitution on Pyrazoles
| Position of Attack | Requirement | Example of Nucleophile | Product Type |
| C3 or C5 | Presence of a good leaving group | Amines, alkoxides, thiols | Substituted pyrazole |
| C3 or C5 | Activation by electron-withdrawing groups | Strong nucleophiles | Substituted pyrazole |
Oxidation and Reduction Pathways of Pyrazole Derivatives
The pyrazole ring is generally stable towards oxidizing agents. chemmethod.com However, the side chains attached to the pyrazole ring can be oxidized. For this compound, the primary alcohol on the side chain is susceptible to oxidation. youtube.comgoogle.com Depending on the oxidizing agent used, the ethanol (B145695) side chain can be oxidized to an aldehyde (1-(1-ethyl-1H-pyrazol-4-yl)ethanone) or further to a carboxylic acid (1-ethyl-1H-pyrazole-4-carboxylic acid). nih.govnih.gov
The reduction of the pyrazole ring is also possible but typically requires catalytic hydrogenation. For example, pyrazole rings can be reduced to pyrazolines or pyrazolidines under specific conditions. researchgate.net Catalytic reduction has also been used to reduce nitro groups on a pyrazole ring without affecting the ring itself. researchgate.net
Table 3: Oxidation and Reduction Reactions of Pyrazole Derivatives
| Transformation | Reagent(s) | Substrate Moiety | Product Moiety |
| Side-chain Oxidation | PCC, DMP (mild) | Ethanol | Aldehyde |
| Side-chain Oxidation | KMnO₄, H₂CrO₄ (strong) | Ethanol | Carboxylic Acid |
| Ring Reduction | H₂/Pd, PtO₂ | Pyrazole ring | Pyrazoline/Pyrazolidine |
Reactions Involving the Ethanol Side Chain
The ethanol side chain of this compound offers a range of opportunities for chemical modification, primarily centered around the reactivity of the hydroxyl group and the adjacent alkyl chain.
Chemical Modifications of the Hydroxyl Group (e.g., esterification, etherification)
The hydroxyl group of the ethanol side chain can undergo typical alcohol reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form the corresponding pyrazole-containing ester. The synthesis of pyrazole carboxylate esters is a well-documented transformation. chemmethod.com
Etherification is another common modification, which can be carried out, for example, through a Williamson ether synthesis by first converting the alcohol to an alkoxide with a strong base and then reacting it with an alkyl halide.
Table 4: Modifications of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product Type |
| Esterification | R-COOH (acid catalyst), R-COCl (base), (RCO)₂O | Pyrazole ester |
| Etherification | 1. NaH, K₂CO₃; 2. R-X (alkyl halide) | Pyrazole ether |
| Alkylation with Alkenes | Acid or base catalyst, alkene | Pyrazole ether google.com |
Transformations at the Alkyl Chain (e.g., chain elongation, cyclization)
Transformations of the alkyl portion of the ethanol side chain can lead to more complex pyrazole derivatives.
Chain Elongation: A plausible strategy for elongating the two-carbon chain would involve a two-step sequence. First, the alcohol is oxidized to the corresponding aldehyde, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. This aldehyde can then be subjected to reactions such as a Wittig reaction (with a phosphorus ylide) or a Grignard reaction to add carbon atoms to the chain.
Cyclization: The ethanol side chain can be a key component in the formation of fused heterocyclic systems. For example, intramolecular cyclization could be induced. After converting the hydroxyl group into a good leaving group (e.g., a tosylate), a suitably positioned nucleophile on the pyrazole ring (or a substituent introduced at C3 or C5) could displace it to form a fused ring. Alternatively, reaction with a bifunctional reagent could lead to the formation of a new ring. For instance, the formation of pyranopyrazoles from pyrazole derivatives with appropriate side chains has been reported. The synthesis of fused pyrazolo[3,4-b]pyridines and indazoles often involves the cyclization of pyrazoles with functionalized side chains.
Table 5: Potential Transformations of the Alkyl Chain
| Transformation | Proposed Strategy | Intermediate | Potential Product |
| Chain Elongation | 1. Oxidation; 2. Wittig Reaction | 1-(1-ethyl-1H-pyrazol-4-yl)ethanone | Pyrazole with an extended unsaturated side chain |
| Chain Elongation | 1. Oxidation; 2. Grignard Reaction | 1-(1-ethyl-1H-pyrazol-4-yl)ethanone | Pyrazole with an extended, branched alcohol side chain |
| Cyclization | Intramolecular reaction after modification of the hydroxyl group | Tosylated pyrazole ethanol | Fused pyrazole heterocycle |
| Cyclization | Reaction with a dielectrophile | This compound | Fused pyrazole heterocycle (e.g., pyranopyrazole) |
Stereoselective Synthetic Transformations
The synthesis of enantiomerically enriched this compound is a key consideration for its potential applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities and properties. Stereoselective synthetic strategies aim to produce a single enantiomer or a mixture enriched in one enantiomer. Key approaches include the enantioselective alkylation of a prochiral precursor and the kinetic resolution of a racemic mixture.
One prominent method for establishing the chiral center is through the enantioselective addition of an ethyl group to the corresponding prochiral aldehyde, 1-ethyl-1H-pyrazole-4-carbaldehyde. This transformation can be achieved with high enantioselectivity using a chiral catalyst. Research into the enantioselective alkylation of various pyrazole-4-carbaldehydes has demonstrated the efficacy of using dialkylzinc reagents in the presence of chiral amino alcohol catalysts. semanticscholar.org
For instance, the ethylation of 1-substituted pyrazole-4-carbaldehydes using diethylzinc (B1219324) and a catalytic amount of (1S,2R)-N,N-dipropylnorephedrine ((1S,2R)-DPNE) has been shown to produce the corresponding (S)-pyrazolylalkanols with good enantiomeric excess (e.e.). semanticscholar.org While the specific application to 1-ethyl-1H-pyrazole-4-carbaldehyde is not explicitly detailed in the reviewed literature, the general success of this method with other 1-substituted pyrazoles suggests its applicability. The reaction proceeds via a chiral complex that directs the approach of the ethyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer. The enantiomeric excess and yield of such reactions are sensitive to reaction conditions, including temperature and the molar ratio of the reactants and catalyst. semanticscholar.org
Another powerful strategy for obtaining enantiomerically pure this compound is through the kinetic resolution of its racemic mixture. wikipedia.org Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution, often employing lipases, is a widely used and highly efficient method for resolving racemic alcohols. wikipedia.orgaiche.org
This process typically involves the selective acylation of one enantiomer in the racemic alcohol mixture, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CALB) is known to catalyze the acylation of (R)-enantiomers of secondary alcohols with high enantioselectivity. aiche.org In a hypothetical resolution of racemic this compound, CALB would selectively catalyze the transfer of an acyl group (e.g., from an acyl donor like vinyl acetate) to one enantiomer, resulting in an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol of the opposite configuration. The success of such a resolution depends on the enzyme's ability to differentiate between the two enantiomers, which is influenced by the steric and electronic properties of the substrate. aiche.org
The following table outlines a potential stereoselective synthesis for this compound based on published methodologies for analogous compounds. semanticscholar.org
Table 1: Proposed Stereoselective Ethylation of 1-ethyl-1H-pyrazole-4-carbaldehyde
| Entry | Chiral Catalyst | Dialkylzinc Reagent | Solvent | Temperature (°C) | Proposed Product | Expected Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| 1 | (1S,2R)-DPNE | Diethylzinc | Toluene | 0 to rt | (S)-1-(1-ethyl-1H-pyrazol-4-yl)ethanol | 71-89 semanticscholar.org |
Advanced Research Applications of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol and Its Derivatives in Specialized Fields
Medicinal Chemistry Research Initiatives
Derivatives of 1-(1-ethyl-1H-pyrazol-4-yl)ethanol serve as a versatile platform for the design and discovery of novel therapeutic agents. Their structural features allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Exploration as Lead Compounds for Bioactive Agent Discovery
The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives are actively investigated as lead compounds for developing new drugs. researchgate.netgneechem.com For instance, the synthesis of various pyrazole derivatives has been a focus for identifying compounds with potential anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov The structural versatility of the pyrazole ring allows for the introduction of various substituents, leading to a diverse chemical space for drug discovery. researchgate.net Researchers have explored pyrazole-based compounds as scaffolds for developing inhibitors of various enzymes and modulators of receptor activity. nih.govnih.govnih.gov
Studies on Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase-2 (COX-2), Carbonic Anhydrase, Kinases)
The development of selective enzyme inhibitors is a crucial area of medicinal chemistry, and pyrazole derivatives have shown significant promise.
Cyclooxygenase-2 (COX-2) Inhibition
The pyrazole moiety is a key structural feature in several selective COX-2 inhibitors, such as celecoxib. nih.gov This has spurred the development of new pyrazole derivatives with potent anti-inflammatory activity and a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.netnih.gov Research has focused on synthesizing and evaluating novel pyrazole-containing compounds for their ability to selectively inhibit COX-2 over COX-1. rsc.orgnih.gov For example, certain pyrazole-pyridazine hybrids have demonstrated higher COX-2 inhibitory action than celecoxib. rsc.org
| Compound Type | Key Findings | Reference |
|---|---|---|
| Pyrazole-pyridazine hybrids | Trimethoxy derivatives 5f and 6f showed higher COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. | rsc.org |
| Pyrazolyl-thiazolidinone/thiazole derivatives | Compounds 16a, 16b, and 18f inhibit COX-2 with high selectivity indices. | tandfonline.com |
| 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates | Three compounds demonstrated significant anti-inflammatory activity with IC50 values comparable to diclofenac (B195802) sodium. | nih.gov |
Carbonic Anhydrase Inhibition
Derivatives of pyrazole have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govmdpi.com Certain benzenesulfonamides incorporating pyrazole moieties have shown isoform-selective inhibition of human CAs (hCAs), which could be beneficial for treating conditions like glaucoma and certain types of cancer. mdpi.comrsc.org For instance, a series of pyrazole-based benzene (B151609) sulfonamides were found to be more active inhibitors than the standard drug acetazolamide (B1664987) against hCAII, hCAIX, and hCAXII. rsc.org
| Compound Series | Key Findings | Reference |
|---|---|---|
| Substituted pyrazol-4-yl-diazene derivatives | Effective inhibitors of hCA I and hCA II with Ki values in the nanomolar range. | nih.gov |
| Benzenesulfonamides with pyrazole-carboxamides | Showed isoform-selective inhibition of hCA I, II, IX, and XII. | mdpi.com |
| Pyrazole-based benzene sulfonamides (4a-4l) | Several derivatives were more potent than acetazolamide against hCAII, hCAIX, and hCAXII. | rsc.org |
Kinase Inhibition
Kinases are critical targets in cancer therapy, and pyrazole-containing compounds have been developed as potent kinase inhibitors. nih.govtandfonline.com For example, the pyrazol-4-yl urea (B33335) derivative, AT9283, is a multitargeted kinase inhibitor with potent activity against Aurora kinases. nih.gov Furthermore, N-(1H-pyrazol-4-yl)carboxamides have been identified as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling pathways. nih.gov
Investigations into Receptor Modulation and Cellular Signaling Pathway Interactions
Beyond enzyme inhibition, pyrazole derivatives are being explored for their ability to modulate the function of various receptors and interact with cellular signaling pathways. For instance, derivatives of 1,3-diphenyl-1H-pyrazole have been identified as potent partial agonists of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of metabolism and inflammation. researchgate.net Additionally, research has focused on pyrazole analogues as potential inhibitors of store-operated calcium entry (SOCE), a critical process in cellular signaling. mdpi.com
Structure-Activity Relationship (SAR) Exploration and Optimization for Biological Targets
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR studies have been instrumental in identifying key structural features required for potent and selective inhibition of various targets. nih.govacs.org These studies involve modifying different parts of the pyrazole scaffold and evaluating the impact on biological activity. For example, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, SAR studies on a pyrazole azabicyclo[3.2.1]octane core led to the discovery of highly potent and orally available compounds. nih.govacs.org Similarly, SAR exploration of pyrazole-based inhibitors of meprin α and β has guided the design of more selective compounds. nih.gov
Biochemical Research Tool Development
The specific biological activities of pyrazole derivatives make them valuable tools for dissecting complex biological processes.
Probes for Biological Pathway Elucidation
Due to their ability to selectively interact with specific biological targets, pyrazole derivatives can be used as chemical probes to study the roles of these targets in various cellular pathways. nih.gov For example, a selective COX-2 inhibitor derived from a pyrazole scaffold can be used to investigate the specific functions of COX-2 in inflammation and other physiological and pathological processes. nih.gov The development of such probes is essential for advancing our understanding of fundamental biology and identifying new therapeutic targets.
Ligands for Biomolecular Interaction Studies
The structural characteristics of the pyrazole scaffold, as found in this compound, make it an excellent candidate for designing ligands that can interact with specific biological targets such as enzymes and receptors. researchgate.net The ability to readily modify the pyrazole ring allows medicinal chemists to fine-tune the structure to optimize binding affinity, potency, and selectivity for targeted therapeutic applications. researchgate.net
Research has demonstrated the utility of pyrazole derivatives in several key areas of biomolecular interaction:
Kinase Inhibition: A series of N-(1H-pyrazol-4-yl)carboxamides were systematically developed and studied as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical protein in inflammatory signaling pathways, making it an attractive target for treating inflammatory diseases. nih.gov By modifying the core of the molecule, researchers were able to develop highly permeable and potent IRAK4 inhibitors with excellent kinase selectivity. nih.gov
Protein Binding Analysis: In another study, novel pyran-linked phthalazinone-pyrazole hybrids were synthesized and evaluated for their anticancer properties. nih.gov Molecular docking studies were performed to understand the binding affinity of these hybrid molecules with the serine hydroxymethyltransferase 2 (SHMT2) protein. The analysis revealed that hydrogen and hydrophobic interactions were crucial for the binding of these pyrazole-based ligands to the target protein. nih.gov
Metallacycle Formation: Pyrazolate ligands, derived from pyrazoles, have been used in computational and synthetic studies to form metallacycles with coinage metals like copper(I), silver(I), and gold(I). nih.gov These studies explore the structural chemistry and stability of different ring sizes, contributing to the fundamental understanding of coordination chemistry. nih.gov
Table 1: Examples of Pyrazole Derivatives in Biomolecular Interaction Studies
| Pyrazole Derivative Class | Biological Target | Field of Study | Key Finding |
|---|---|---|---|
| N-(1H-pyrazol-4-yl)carboxamides | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Inflammatory Disease Research | Demonstrated potent and selective inhibition of the IRAK4 kinase. nih.gov |
| Pyran-linked Phthalazinone-Pyrazole Hybrids | Serine hydroxymethyltransferase 2 (SHMT2) | Anticancer Research | Molecular docking revealed key hydrogen and hydrophobic interactions with the target protein. nih.gov |
| Pyrazolate Ligands | Coinage Metals (Cu, Ag, Au) | Coordination Chemistry | Formation of stable metallacycles, advancing the understanding of metal-ligand structures. nih.gov |
Material Science Applications of Pyrazole-Based Scaffolds
The unique properties of the pyrazole ring are also being harnessed in the field of material science for the creation of new functional materials. researchgate.net
The pyrazole nucleus serves as a versatile building block in polymer chemistry. researchgate.net A significant area of research involves the chemical modification of natural biopolymers to enhance their properties. One such study focused on the synthesis of novel pyrazole cross-linked chitosan (B1678972) derivatives. mdpi.com Chitosan, a biopolymer, was chemically modified by incorporating bis-pyrazole structures to create new materials with potential applications, such as in the development of anticancer agents. mdpi.com This process yielded different derivatives with varying degrees of crosslinking, demonstrating the tunability of the material's properties. mdpi.com
Table 2: Pyrazole Cross-Linked Chitosan Derivatives
| Derivative Name | Crosslinking Pyrazole Type | Achieved Crosslinking Degree |
|---|---|---|
| MPy-Cs | Malonopyrazole | Not specified |
| TPy-Cs1 | Thiopyrazole | 71% mdpi.com |
| TPy-Cs2 | Thiopyrazole | 48% mdpi.com |
| TPy-Cs3 | Thiopyrazole | 29% mdpi.com |
Pyrazole derivatives are recognized for their potential in creating functional materials with specific physical-chemical properties. researchgate.net The substitution of electron-donating and electron-withdrawing groups onto the pyrazole ring can significantly alter the electronic structure of the molecule, leading to varied characteristics such as enhanced stability and diverse structural arrangements. researchgate.net This tunability is crucial for developing materials with desired optoelectronic and fluorescent properties. Furthermore, some pyrazole derivatives are employed as UV stabilizers, a function that relies on their ability to absorb and dissipate harmful UV radiation, thereby protecting materials from degradation. researchgate.net
Agrochemical Research and Development
The pyrazole scaffold is a cornerstone in the discovery and development of modern crop protection agents, leading to numerous commercialized products. nih.govclockss.org
Derivatives of pyrazole have been successfully developed as highly effective herbicides and fungicides by targeting essential biological processes in weeds and fungi. clockss.org
Herbicides: Many pyrazole-based herbicides function by inhibiting critical plant enzymes.
HPPD Inhibition: One major class of pyrazole herbicides, including the commercial product pyrasulfotole, targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). These compounds typically feature a 4-benzoyl-1-methylpyrazole scaffold that mimics the natural substrate of the enzyme. clockss.org
Protox Inhibition: Another class, which includes the post-emergent herbicide pyraflufen-ethyl, acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (protox). This inhibition leads to the rapid breakdown of cellular integrity in susceptible weeds. clockss.org
Fungicides: The 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid moiety has become a vital building block for a new generation of fungicides, highlighting the scaffold's continuing importance in the field. clockss.org
The versatility of the pyrazole structure makes it a privileged scaffold for the investigation of novel compounds with insecticidal and fungicidal properties. nih.govresearchgate.net Researchers continuously explore new derivatives to find molecules with improved potency, a broader spectrum of activity, and favorable safety profiles.
Fungicidal Activity: Numerous studies have demonstrated the potent antifungal properties of pyrazole derivatives against a range of plant pathogens. Difluoromethyl-substituted pyrazoles are particularly valuable as fungicidal scaffolds. mdpi.com Research has shown that pyrazole-containing 1,3,4-oxadiazole (B1194373) thioether compounds exhibit significant inhibition (>50%) against Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations of 50 μg/mL. nih.gov More advanced 1,2,4-oxadiazole (B8745197) derivatives have yielded compounds with EC₅₀ values as low as 2.9 μg/mL against S. sclerotiorum, a level of potency comparable to commercial fungicides. mdpi.com
Table 3: Fungicidal Activity of Investigational Pyrazole Derivatives
| Derivative Class | Target Fungus | Observed Activity (EC₅₀) |
|---|---|---|
| 1,2,4-Oxadiazole (Compound F15) | Sclerotinia sclerotiorum | 2.9 μg/mL mdpi.com |
| 1,2,4-Oxadiazole (Compound 4f) | Colletotrichum capsica | 8.81 μg/mL researchgate.net |
| 1,2,4-Oxadiazole (Compound 4f) | Rhizoctonia solani | 12.68 μg/mL researchgate.net |
| 1,3,4-Oxadiazole Thioethers | S. sclerotiorum & R. solani | >50% inhibition at 50 μg/mL nih.gov |
Insecticidal Activity: The pyrazole scaffold is also integral to the search for new insecticides. Studies on 1H-pyrazole-5-carboxamide derivatives have identified compounds with activity against the aphid Aphis fabae that is comparable to the commercial insecticide imidacloprid (B1192907) at a concentration of 12.5 mg/L. researchgate.net Further research into novel diamide (B1670390) compounds incorporating a pyrazole structure has demonstrated activity against a range of insect pests, including Aphis craccivora, Tetranychus cinnabarinus, and the diamondback moth, Plutella xylostella. mdpi.com
Table 4: Insecticidal Activity of Investigational Pyrazole Derivatives
| Derivative Class | Target Pest | Key Finding |
|---|---|---|
| 1H-pyrazole-5-carboxamides | Aphis fabae (Aphid) | Activity comparable to imidacloprid at 12.5 mg/L. researchgate.net |
| Diamide Compounds | Plutella xylostella (Moth) | Demonstrated insecticidal activity in preliminary tests. mdpi.com |
| Diamide Compounds | Aphis craccivora (Aphid) | Demonstrated insecticidal activity in preliminary tests. mdpi.com |
| Diamide Compounds | Tetranychus cinnabarinus (Mite) | Demonstrated acaricidal activity in preliminary tests. mdpi.com |
Future Research Directions and Emerging Trends for 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic organic chemistry. researchgate.netvisnav.in For 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, future research will likely focus on developing manufacturing processes that are not only efficient but also environmentally benign.
Modern synthetic approaches are moving away from traditional, often harsh, reaction conditions. researchgate.net Key areas of development applicable to the synthesis of this compound and its derivatives include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, offer significant advantages in terms of efficiency and waste reduction. mdpi.com The development of MCRs for synthesizing substituted pyrazoles is an active area of research that could be leveraged. mdpi.comnanomaterchem.com
Catalyst Innovation: The use of novel catalysts is central to modern synthesis. Research into nanocatalysts, such as those based on zinc oxide (ZnO) nanoparticles, has shown promise for the synthesis of pyranopyrazoles, a related class of compounds. nanomaterchem.com These catalysts offer high surface area, can be used in milder conditions, and are often recyclable. nanomaterchem.comtaylorfrancis.com Similarly, the use of recyclable ionic liquids like [Et3NH][HSO4] as catalysts in solvent-free conditions presents an eco-friendly alternative. researchgate.net
Green Solvents and Conditions: A significant trend is the replacement of volatile organic solvents with greener alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions. researchgate.netacs.orgresearchgate.net Visible-light-promoted synthesis is another emerging energy-efficient and sustainable strategy that has been successfully applied to pyrazole (B372694) derivatives. acs.org
Table 1: Emerging Sustainable Synthetic Methods for Pyrazole Derivatives
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified purification | Development of one-pot syntheses for novel derivatives, incorporating new functional groups. mdpi.com |
| Nanocatalysis | High efficiency, mild reaction conditions, recyclability | Use of metal oxide nanoparticles to catalyze the formation or modification of the pyrazole ring. nanomaterchem.comtaylorfrancis.com |
| Solvent-Free & Green Solvent Synthesis | Reduced environmental impact, lower cost, enhanced safety | Adapting synthesis to use water or ethanol as a solvent, or using grindstone chemistry techniques. acs.orgresearchgate.net |
| Visible-Light Promotion | Energy efficiency, catalyst-free protocols, high functional group tolerance | Exploring light-mediated reactions to functionalize the pyrazole core or its side chains. acs.org |
Adapting these methodologies could lead to a more cost-effective and environmentally responsible production of this compound, which is crucial for its potential large-scale application.
Application of Advanced Spectroscopic and Imaging Techniques
A deep understanding of a molecule's structure and its interactions is fundamental to unlocking its potential. While standard techniques like NMR and IR spectroscopy are routine for characterization, future research will employ more advanced methods to gain deeper insights into this compound. visnav.innih.govrsc.orgmdpi.com
Advanced Spectroscopic Characterization: Techniques such as 2D-NMR, single-crystal X-ray diffraction, and computational DFT (Density Functional Theory) studies are becoming increasingly integral. nih.govrsc.orgresearchgate.net These methods provide precise information on molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the compound's properties and reactivity. rsc.orgresearchgate.net For instance, DFT can be used to correlate computed spectroscopic values with experimental data, providing a powerful tool for structural elucidation and predicting properties like reactivity and band gap. rsc.org
Molecular Imaging: In the context of biological applications, advanced imaging techniques could be used to visualize the compound or its derivatives within cells or tissues. If the molecule is functionalized with a fluorescent tag or as part of a nanoparticle system, techniques like fluorescence microscopy could track its distribution and target engagement, providing crucial data for drug development or diagnostic applications.
Table 2: Advanced Analytical Techniques for In-Depth Study
| Technique | Information Gained | Relevance for this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. nih.gov | Unambiguous confirmation of structure and stereochemistry; understanding intermolecular packing. |
| 2D-NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | Elucidating the structure of complex derivatives and understanding conformational preferences. |
| Density Functional Theory (DFT) | Electronic properties, reactivity, and simulated spectroscopic data. rsc.org | Predicting sites of reactivity, understanding electronic transitions, and corroborating experimental findings. |
| Fluorescence Microscopy | Visualization of molecular localization within biological systems. | Tracking the compound (if appropriately modified) to study cellular uptake and distribution. |
These advanced techniques will be crucial for building a comprehensive structure-property relationship profile for this compound and its future derivatives.
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and pharmaceutical research. springernature.com These computational tools can accelerate the discovery and optimization of new molecules by predicting their properties and suggesting novel structures. researchgate.netnih.gov
For this compound, AI and ML could be applied in several ways:
Quantitative Structure-Property Relationship (QSPR) Modeling: By training ML models on datasets of known pyrazole derivatives, it is possible to build robust QSPR models. researchgate.net These models can predict various properties such as crystalline density, biological activity, or toxicity for new, hypothetical derivatives of this compound before they are synthesized. researchgate.net
Generative Models for de Novo Design: AI can be used to design entirely new molecules. By using this compound as a starting scaffold, generative algorithms can suggest modifications or new derivatives that are optimized for a specific target property, such as binding affinity to a particular enzyme. springernature.comnih.gov This approach significantly broadens the chemical space that can be explored. nih.gov
Virtual Screening: Large virtual libraries of compounds based on the this compound framework can be rapidly screened against biological targets using molecular docking and deep learning models to identify the most promising candidates for synthesis and testing. nih.gov
Table 3: AI and Machine Learning in Pyrazole Research
| AI/ML Application | Description | Future Application for this compound |
|---|---|---|
| QSPR Modeling | Uses molecular descriptors to build models that predict physical or biological properties. researchgate.net | Predicting the potential efficacy or other characteristics of novel derivatives to prioritize synthesis efforts. |
| Generative Design | Algorithms that create new molecular structures based on a set of desired properties. springernature.com | Designing new compounds with optimized features for applications in materials science or medicine. |
| Virtual Screening | Computationally docking large libraries of compounds to a biological target to predict binding affinity. nih.gov | Identifying potential drug candidates from a virtual library of derivatives for further experimental validation. |
The use of AI and ML will enable a more targeted and efficient exploration of the chemical space around this compound, reducing the time and cost associated with traditional trial-and-error research.
Interdisciplinary Research with Biotechnology and Nanoscience
The true potential of a versatile scaffold like this compound is often realized through interdisciplinary research. The pyrazole core is a "biologically privileged" structure, meaning it is a common feature in many biologically active compounds. mdpi.combiosynce.comnumberanalytics.com
Biotechnology Applications: The pyrazole moiety is found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biosynce.comnih.govmdpi.comnih.govresearchgate.net Future research could explore derivatives of this compound as potential inhibitors of specific enzymes, such as kinases, which are important targets in cancer therapy. nih.govnih.gov The compound could serve as a starting point for developing new antimicrobial agents to combat drug-resistant bacteria. nih.govnih.gov
Nanoscience Integration: Nanoscience offers novel ways to enhance the efficacy of bioactive compounds. This compound or its derivatives could be incorporated into nanoparticle-based drug delivery systems. nih.govnih.gov This approach can improve solubility, protect the compound from degradation, and enable targeted delivery to specific cells or tissues, thereby increasing therapeutic efficacy and reducing systemic toxicity. nih.gov Furthermore, pyrazole-functionalized nanomaterials could find applications in catalysis or as sensors. nanomaterchem.comtaylorfrancis.com
The convergence of chemistry, biotechnology, and nanoscience will be a fertile ground for discovering novel applications for this compound, potentially leading to the development of new therapeutics, diagnostics, or advanced materials. numberanalytics.comnih.gov
Q & A
Q. What are the established synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)ethanol?
- Methodological Answer : The compound can be synthesized via reductive amination using 1-ethyl-1H-pyrazole-4-carbaldehyde and ethanolamine in the presence of sodium cyanoborohydride (NaBH3CN) under inert conditions . Alternatively, condensation reactions with dione precursors (e.g., 2,5-dihydroxy-1,4-dione) in solvents like DMF or THF, catalyzed by bases such as K2CO3, yield derivatives with high regioselectivity .
- Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN | MeOH | RT | 60-75% |
| Condensation | K2CO3 | DMF | 80°C | 70-85% |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR in CDCl3 or DMSO-d6 identifies substituents on the pyrazole ring (δ 7.5–8.0 ppm for pyrazole protons) and ethanol moiety (δ 3.6–4.2 ppm for -CH2OH) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles, particularly for verifying the planar pyrazole ring and hydroxyl group orientation .
Q. What are the critical physical properties of this compound?
- Methodological Answer :
- Purity : Typically ≥95% (HPLC/GC analysis) .
- State : Liquid at room temperature; density ~1.12 g/cm³ (measured via pycnometry) .
- Solubility : Miscible in polar solvents (ethanol, DMSO); limited in hexane .
Q. What common chemical reactions involve this compound?
- Methodological Answer :
- Oxidation : Converts the hydroxyl group to a ketone using Jones reagent (CrO3/H2SO4) .
- Esterification : Reacts with acetyl chloride in pyridine to form acetate derivatives .
- Substitution : Halogenation via NBS (N-bromosuccinimide) under UV light modifies the pyrazole ring .
Q. Which analytical methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC/GC : Monitor degradation using C18 columns (acetonitrile/water mobile phase) .
- Stability : Store under nitrogen at -20°C; avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can contradictions in crystallographic or spectroscopic data be resolved?
- Methodological Answer : Use SHELXL for iterative refinement of X-ray data, adjusting parameters like thermal displacement factors and occupancy rates. For NMR discrepancies, employ 2D techniques (COSY, HSQC) to assign overlapping signals .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Solvent Screening : Test aprotic solvents (DMF, THF) to enhance nucleophilicity in substitution reactions .
- Catalyst Optimization : Pd/C or Ni catalysts improve hydrogenation efficiency for saturated derivatives .
- DoE (Design of Experiments) : Vary temperature (50–100°C) and stoichiometry (1:1–1:3) to identify optimal conditions .
Q. How is computational modeling applied to study its biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) with PyMOL visualization. Key interactions include π–π stacking (pyrazole ring) and hydrogen bonding (-OH group) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Q. What in vitro assays evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Measure IC50 against COX-2 via fluorometric assays (λex/em = 535/587 nm) .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies KD values for receptor targets (e.g., GPCRs) .
- Cytotoxicity : MTT assay in HEK-293 cells (48-h exposure; LC50 ~ 50 µM) .
Q. How are stability issues addressed in long-term studies?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), UV light, or acidic/basic conditions to identify degradation products (LC-MS analysis) .
- Stabilizers : Add antioxidants (BHT, 0.01% w/v) or lyophilize for solid-state storage .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
